molecular formula C8H9ClFN B1473592 2-(4-Chlorophenyl)-2-fluoroethan-1-amine CAS No. 794472-16-5

2-(4-Chlorophenyl)-2-fluoroethan-1-amine

Cat. No. B1473592
M. Wt: 173.61 g/mol
InChI Key: UFPQRRVGKFBZEQ-UHFFFAOYSA-N
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Description

Synthesis Analysis

This involves understanding the chemical reactions used to synthesize the compound. It includes the reactants, conditions, catalysts, and the yield of the reaction .


Molecular Structure Analysis

This involves understanding the spatial arrangement of atoms in the molecule. Techniques like X-ray crystallography, NMR spectroscopy, and computational chemistry are often used .


Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes understanding the reaction mechanism, the products formed, and the conditions required for the reaction .


Physical And Chemical Properties Analysis

This includes studying properties like melting point, boiling point, solubility, density, and reactivity. These properties can give insights into how the compound behaves under different conditions .

Safety And Hazards

This involves understanding the toxicity, flammability, environmental impact, and other hazards associated with the compound. Material Safety Data Sheets (MSDS) are a good source of this information .

Future Directions

This involves predicting or proposing future research directions. It could include potential applications, modifications to improve its properties, or new reactions it could undergo .

properties

IUPAC Name

2-(4-chlorophenyl)-2-fluoroethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClFN/c9-7-3-1-6(2-4-7)8(10)5-11/h1-4,8H,5,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFPQRRVGKFBZEQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(CN)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Chlorophenyl)-2-fluoroethan-1-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(4-Chlorophenyl)-2-fluoroethan-1-amine
Reactant of Route 2
2-(4-Chlorophenyl)-2-fluoroethan-1-amine
Reactant of Route 3
2-(4-Chlorophenyl)-2-fluoroethan-1-amine
Reactant of Route 4
2-(4-Chlorophenyl)-2-fluoroethan-1-amine
Reactant of Route 5
2-(4-Chlorophenyl)-2-fluoroethan-1-amine
Reactant of Route 6
2-(4-Chlorophenyl)-2-fluoroethan-1-amine

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